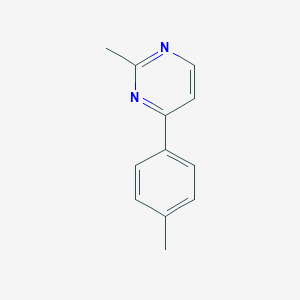

2-Methyl-4-(p-tolyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(4-methylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-3-5-11(6-4-9)12-7-8-13-10(2)14-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOQZWZDLZDOPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507433 | |

| Record name | 2-Methyl-4-(4-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19927-61-8 | |

| Record name | 2-Methyl-4-(4-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 4 P Tolyl Pyrimidine and Analogues

Multi-Component Reaction Strategies

Multi-component reactions offer an efficient pathway to complex molecules by combining three or more reactants in a one-pot synthesis. scielo.org.mx This approach is advantageous for creating molecular diversity and is characterized by high atom economy and operational simplicity.

A versatile method for synthesizing fused pyrimidine (B1678525) systems, specifically pyrrolo[2,3-d]pyrimidine derivatives, involves the one-pot, three-component reaction of arylglyoxals, an amino-uracil derivative, and a barbituric acid derivative. scielo.org.mx For instance, the reaction between arylglyoxals, 6-amino-1,3-dimethyluracil, and various barbituric acids can be catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol (B145695) at a moderate temperature of 50 °C. scielo.org.mxflinders.edu.au This green chemistry approach provides high yields (ranging from 73-95%) and features short reaction times and simple work-up procedures. scielo.org.mx The use of arylglyoxals, such as 4-methyl phenylglyoxal, allows for the introduction of a tolyl group, a key structural feature of the target compound's analogues. flinders.edu.au The reaction's efficiency is demonstrated by its ability to produce polyfunctionalized pyrrolo[2,3-d]pyrimidines without the formation of dihydropyrido[2,3-d:6,5-d']dipyrimidine by-products. scielo.org.mxresearchgate.net

Table 1: Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives via Three-Component Reaction scielo.org.mx

| Arylglyoxal (Component 1) | Barbituric Acid Derivative (Component 2) | 6-amino-1,3-dimethyluracil (Component 3) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Phenylglyoxal | Barbituric acid | Present | TBAB (5 mol%) | High |

| 4-Methyl phenylglyoxal | 1,3-Dimethylbarbituric acid | Present | TBAB (5 mol%) | High |

This interactive table summarizes the reactants and yields for the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives.

The Biginelli reaction and its variations are cornerstone three-component condensations for producing dihydropyrimidines and their thio-analogues (pyrimidinethiones). mdpi.com An effective method for synthesizing tetra(hexa)hydropyrimidinethione-carboxylates involves the condensation of an aldehyde, a β-diketone, and thiourea (B124793). longdom.org By using p-tolylaldehyde as the aldehyde component, this reaction provides a direct route to pyrimidine analogues containing the p-tolyl group. longdom.org These reactions can be catalyzed by trifluoroacetic acid in an alcohol environment, typically reaching completion within 2.5-3 hours at 60-75°C, with yields ranging from 50-75%. longdom.org Alternative catalysts, such as montmorillonite (B579905) or metal salts like Bi(NO₃)₃·5H₂O and ZrCl₄, have also been employed, sometimes under solvent-free conditions, to improve the environmental footprint and efficiency of the synthesis. nih.gov For example, a series of 2-(benzylthio)pyrimidines were synthesized from thiopyrimidines which were initially formed through the reaction of ethyl acetoacetate, thiourea, and p-alkylbenzaldehydes. scirp.org

Expanding on the MCR strategy, four-component reactions (4CR) have been developed for the one-pot synthesis of highly substituted uracil (B121893) derivatives, which are oxidized pyrimidine analogues. nih.gov A notable example is the palladium-catalyzed synthesis of 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. researchgate.netmdpi.com This reaction combines an α-chloroketone (2-chloro-1-phenylethan-1-one), an isocyanate (cyclohexyl isocyanate), a primary amine (p-toluidine), and carbon monoxide. researchgate.netmdpi.com The p-toluidine (B81030) serves as the precursor for the p-tolyl group at the N1 position of the uracil ring. researchgate.netmdpi.com This process is highly regioselective and proceeds in good yield (73%), demonstrating the power of 4CR to rapidly assemble complex heterocyclic structures from simple, readily available starting materials. researchgate.netmdpi.com The proposed mechanism involves the in situ formation of a non-symmetrical urea (B33335) from the amine and isocyanate, which then reacts with a β-ketoacylpalladium intermediate generated from the α-chloroketone and carbon monoxide. mdpi.com

Targeted Functionalization Approaches

Functionalization of a pre-formed pyrimidine ring is a complementary strategy for synthesizing specific derivatives. These methods allow for the precise introduction of substituents at various positions on the pyrimidine scaffold.

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by halogen substituents. beilstein-journals.orgnih.gov This reaction is a powerful tool for introducing a wide range of functionalities. nih.gov For instance, halogenated pyrimidines, such as 5-chloro-2,4,6-trifluoropyrimidine (B1583448) or 2,4,6-trichloropyrimidine, serve as versatile scaffolds. beilstein-journals.org The chlorine and fluorine atoms can be sequentially displaced by various nucleophiles, including amines and alkoxides, to build up substitution patterns. beilstein-journals.orgmdpi.com While this method offers great flexibility, regioselectivity can be a challenge, as mixtures of isomers are often formed, necessitating purification steps. beilstein-journals.orgnih.gov However, by carefully controlling reaction conditions, specific isomers can be favored. For example, in the reaction of 2,4-dichloropyrrolo[2,3-d]pyrimidine, selective substitution at the 4-position can be achieved by performing the coupling at lower temperatures. researchgate.net This approach is widely used in medicinal chemistry to create libraries of compounds for drug discovery. nih.govmdpi.com

Table 2: Examples of Nucleophilic Aromatic Substitution on Pyrimidine Scaffolds

| Pyrimidine Scaffold | Nucleophile | Position of Substitution | Key Finding | Reference |

|---|---|---|---|---|

| 5-Chloro-2,4,6-trifluoropyrimidine | Nitrogen nucleophiles | C2, C4, C6 | Forms mixtures of regioisomers, requiring purification. | beilstein-journals.orgnih.gov |

| 2,4,6-Trichloropyrimidine | Amines | C2, C4, C6 | Used as a core scaffold for kinase inhibitor synthesis. | beilstein-journals.org |

| 4-Chlorofuro[3,2-d]pyrimidine | Various amines | C4 | Good to excellent yields (81-95%) in PEG400. | nih.gov |

This interactive table highlights various NAS reactions on different pyrimidine cores.

Palladium-catalyzed carbonylation reactions are a sophisticated method for introducing carbonyl groups into organic molecules, including pyrimidine systems. diva-portal.orgrsc.org These reactions typically involve an organic halide, carbon monoxide (or a CO surrogate), and a nucleophile. diva-portal.org This methodology can be applied to functionalize pyrimidine rings or to construct the ring itself as part of a multi-component sequence. As previously mentioned in the 4CR section, the palladium-catalyzed carbonylation of an α-chloroketone is a key step in the synthesis of certain uracil derivatives. researchgate.netmdpi.com Furthermore, palladium-catalyzed carbonylative cross-coupling reactions, such as the Sonogashira coupling, have been used to functionalize pyrrolo[2,3-d]pyrimidines, creating C-C bonds and introducing diverse substituents. researchgate.netnih.gov These reactions demonstrate the versatility of palladium catalysis in accessing complex pyrimidine-based architectures. researchgate.netdiva-portal.org

C4-Position Modifications in Pyrimidine Nucleosides

Modifications at the C4 position of pyrimidine nucleosides are a critical strategy for developing new therapeutic agents. One approach involves the in situ activation of the amide group of silyl-protected pyrimidine nucleosides. For instance, thymidine (B127349) or 2'-deoxyuridine (B118206) can be activated with 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form a highly reactive O4-(benzotriazol-1-yl) intermediate. nih.govnih.gov This intermediate can then be reacted with various nucleophiles, including amines, to yield C4-substituted pyrimidine nucleosides.

A specific example relevant to the tolyl moiety is the synthesis of N4-p-tolyl pyrimidine nucleosides. nih.gov In this procedure, a silyl-protected nucleoside is reacted with BOP and DBU in anhydrous tetrahydrofuran (B95107) (THF). The resulting intermediate is then treated with p-toluidine and a non-nucleophilic base such as diisopropylethylamine (iPr2NEt) at elevated temperatures to afford the desired N4-p-tolyl product. nih.gov For example, the synthesis of 5-methyl-N-(p-tolyl)-2′-deoxycytidine has been reported with a yield of 62%. nih.gov

These methodologies highlight a versatile route for introducing a tolyl group at the C4 position of a pyrimidine core, a key structural feature of 2-Methyl-4-(p-tolyl)pyrimidine, within the context of nucleoside chemistry.

Alkylation and Benzylation of Thiopyrimidines

Thiopyrimidines serve as versatile precursors for the synthesis of various pyrimidine derivatives through S-alkylation and S-benzylation reactions. The synthesis of 2-(benzylthio)pyrimidines is a common strategy, achieved by the condensation of 2-thiopyrimidines with benzyl (B1604629) halides in the presence of a base. researchgate.netscirp.org This reaction introduces a flexible thioether linkage at the C2 position, which can be a key structural element in biologically active molecules.

Furthermore, N-alkylation of 2-benzylthiopyrimidines can be performed as a subsequent step. This involves a nucleophilic substitution reaction on the ring nitrogen in a basic medium, leading to N-alkylated or N-arylated 2-benzylthiopyrimidine derivatives. researchgate.net The introduction of substituents on the nitrogen at position-1 has been shown to modulate the biological properties of these compounds. researchgate.net

While not a direct synthesis of this compound, these methods for the alkylation and benzylation of thiopyrimidines represent important synthetic strategies for creating a library of substituted pyrimidines with diverse functionalities. The principles of these reactions can be adapted for the synthesis of analogues of the target compound.

Green Chemistry Principles in Pyrimidine Synthesis

The application of green chemistry principles to the synthesis of pyrimidines is an area of growing importance, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.inresearchgate.net Traditional methods often rely on hazardous solvents and toxic reagents, generating significant waste. rasayanjournal.co.in Green approaches seek to mitigate these issues by employing safer solvents, catalysts, and energy-efficient reaction conditions. rasayanjournal.co.inresearchgate.net

Key green methodologies in pyrimidine synthesis include:

Catalysis: The use of reusable catalysts, such as organocatalysts or supported metal catalysts, can enhance reaction efficiency and reduce waste. researchgate.netbohrium.com

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, increase yields, and lead to purer products compared to conventional heating methods. rasayanjournal.co.inresearchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, for instance by grinding the reactants together (mechanochemistry), minimizes the use of volatile organic compounds. bohrium.comnih.gov

Use of Green Solvents: Water or ionic liquids are being explored as environmentally benign alternatives to traditional organic solvents. rasayanjournal.co.injmaterenvironsci.com

Multicomponent Reactions: These reactions, where three or more reactants combine in a single step to form the product, are highly atom-economical and efficient. rasayanjournal.co.in

One example is the use of Indian gooseberry (Phyllanthus emblica) fruit juice, which is rich in organic acids, as a sustainable catalyst for the synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives in a one-pot, solvent-free process. nih.gov Another approach utilizes 4,4′-trimethylenedipiperidine as a reusable organocatalyst for the synthesis of dihydro- rasayanjournal.co.inCurrent time information in Hyderabad, IN.rsc.orgtriazolo[1,5-a]pyrimidines in a water-ethanol mixture or under solvent-free grinding conditions. bohrium.com These examples demonstrate the potential of green chemistry to develop more sustainable and efficient routes to pyrimidine-based compounds.

Catalytic Systems in Pyrimidine Ring Formation and Derivatization

Catalysis plays a pivotal role in the synthesis of pyrimidines, enabling efficient ring formation and subsequent derivatization under mild conditions. Various catalytic systems, from simple acids to complex organometallic frameworks, have been developed to facilitate these transformations.

Acid-Catalyzed Condensations

Acid catalysis is a fundamental strategy for the synthesis of pyrimidines, often employed in multicomponent condensation reactions. The Biginelli reaction, a classic example, utilizes an acid catalyst for the one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-dicarbonyl compound, and urea. wikipedia.org

Trifluoroacetic acid has been successfully used as a catalyst in the three-component condensation of an aldehyde (p-tolylaldehyde), a β-diketone (acetylacetone), and thiourea to produce 1-(6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone. longdom.org This reaction proceeds by heating the components in a mixture of acetylacetone (B45752) and ethanol, yielding the product as a white crystalline solid. longdom.org

Similarly, p-toluenesulfonic acid (p-TSA) has been shown to be an effective and environmentally friendly catalyst for the multicomponent synthesis of 2-amino-4-substituted-1,4-dihydrobenzo nih.govrsc.orgimidazolo[1,2-a]pyrimidine-3-carbonitriles under neat (solvent-free) conditions. academie-sciences.fr The reaction of 2-aminobenzimidazole, an aldehyde, and malononitrile (B47326) proceeds with excellent yields in the presence of a catalytic amount of p-TSA. academie-sciences.fr

| Catalyst | Reactants | Product Type | Conditions | Reference |

| Trifluoroacetic acid | p-tolylaldehyde, acetylacetone, thiourea | Tetrahydropyrimidine | Heating in acetylacetone/ethanol | longdom.org |

| p-Toluenesulfonic acid | 2-aminobenzimidazole, aldehyde, malononitrile | Dihydrobenzoimidazopyrimidine | Neat, 80 °C | academie-sciences.fr |

Bimetallic–Organic Framework Catalysis in Pyrido[2,3-d]pyrimidines

Bimetallic–organic frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for the synthesis of complex heterocyclic systems like pyrido[2,3-d]pyrimidines. rsc.orgrsc.orgresearchgate.net These materials possess high surface areas, tunable porosity, and the potential for synergistic effects between the two different metal centers. rsc.orgnih.gov

A bimetallic-MOF using iron (Fe) and zirconium (Zr) has been prepared and functionalized with phosphorus acid groups. rsc.orgrsc.org This catalyst, denoted as UiO-66(Fe/Zr)–N(CH2PO3H2)2, has been successfully employed in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives through a multicomponent reaction. rsc.org The reaction typically involves 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, an indole-containing component, and an aldehyde. rsc.org The advantages of this catalytic system include high yields (71–86%), short reaction times, mild and green reaction conditions, and the easy separation and reusability of the catalyst. rsc.orgrsc.org

The catalytic activity is attributed to the combination of the two metals and the acidic functional groups, which work cooperatively to promote the reaction. rsc.org This approach represents a significant advancement in the synthesis of fused pyrimidine systems, offering a sustainable and efficient alternative to traditional homogeneous catalysts.

Copper(I) Iodide and Phosphotungstic Acid Catalysis

Copper(I) iodide (CuI) has proven to be a versatile catalyst in various organic transformations, including the synthesis of pyrimidine-related heterocycles. For instance, CuI has been used to catalyze the synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through a tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. rsc.org This methodology allows for the efficient construction of the fused pyrimidine ring system. CuI is also effective in catalyzing the coupling of H-phosphonates with benzenethiols to form thiophosphates, showcasing its utility in forming P-S bonds under mild, aerobic conditions. organic-chemistry.org

Phosphotungstic acid (H3PW12O40) and its salts are strong Brønsted acids that can be employed as catalysts in various organic reactions. tandfonline.com When supported on alumina, phosphotungstic acid has been used to catalyze the synthesis of 1,2-dihydropyridines at room temperature under neat conditions. um.edu.mt Furthermore, a triethylamine-based salt of phosphotungstic acid, [Et3NH]3PW12O40, has been synthesized and used as a recyclable catalyst for the synthesis of 4(3H)-quinazolinones. tandfonline.com

The catalytic potential of both CuI and phosphotungstic acid suggests their applicability in the synthesis of this compound and its analogues, potentially through multicomponent reactions or cross-coupling strategies.

Advanced Spectroscopic and Crystallographic Characterization of 2 Methyl 4 P Tolyl Pyrimidine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei. For 2-Methyl-4-(p-tolyl)pyrimidine analogues, ¹H and ¹³C NMR are fundamental in mapping the carbon-hydrogen framework, while two-dimensional techniques offer deeper connectivity information.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectra of this compound and its analogues reveal characteristic chemical shifts and coupling patterns that are invaluable for structural assignment. The aromatic protons of the pyrimidine (B1678525) and p-tolyl rings typically resonate in the downfield region, generally between δ 6.5 and 9.3 ppm. researchgate.netchemicalbook.comsemanticscholar.org The precise chemical shifts are influenced by the electronic effects of substituents on both rings.

For instance, in a series of substituted pyrazolo[3,4-d]pyrimidines-4-amines, the pyrimidine proton H-6 was observed as a singlet at approximately δ 8.3-8.4 ppm. core.ac.uk In another study on 2-amino-6-((4-aryldiazenyl)benzyloxy)-4-chloropyrimidine derivatives, the pyrimidine ring protons were also identified in the aromatic region. znaturforsch.com The methyl group protons at the C2 position of the pyrimidine ring typically appear as a sharp singlet in the upfield region, around δ 2.0-3.0 ppm. d-nb.infobiointerfaceresearch.com Similarly, the methyl protons of the p-tolyl group also give rise to a singlet in this region. d-nb.info

The coupling constants (J-values) between adjacent protons provide information about their spatial relationship. For example, ortho-coupled protons on the p-tolyl ring typically exhibit a coupling constant of around 8 Hz. d-nb.info The presence of different substituents can cause slight variations in these chemical shifts and coupling patterns, which can be systematically analyzed to confirm the structure of a particular analogue.

Table 1: Representative ¹H NMR Data for this compound Analogues

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrimidine H-5 | 6.62–6.63 d-nb.info | d | 4 d-nb.info |

| Pyrimidine H-6 | 9.27–9.28 d-nb.info | d | 4 d-nb.info |

| p-tolyl Ar-H | 7.14–7.67 d-nb.info | m | - |

| Pyrimidine-CH₃ | 2.07 d-nb.info | s | - |

| p-tolyl-CH₃ | 2.49 d-nb.info | s | - |

Note: Data is illustrative and can vary based on the specific analogue and solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrimidine and p-tolyl rings are sensitive to the electronic environment. Generally, the carbon atoms of the pyrimidine ring resonate at lower field compared to the p-tolyl ring carbons due to the electron-withdrawing effect of the two nitrogen atoms. mdpi.com

In pyrimidine derivatives, the C2, C4, and C6 carbons, being directly attached to nitrogen, typically appear at the most downfield shifts, often in the range of δ 150-170 ppm. mdpi.comcdnsciencepub.com The C5 carbon usually resonates at a higher field. mdpi.com The carbons of the p-tolyl group exhibit characteristic shifts, with the ipso-carbon (attached to the pyrimidine ring) and the para-carbon (bearing the methyl group) having distinct chemical shifts from the ortho and meta carbons. The methyl carbons of both the pyrimidine and p-tolyl substituents appear at the highest field, typically between δ 10 and 30 ppm. d-nb.infobiointerfaceresearch.com

Table 2: Representative ¹³C NMR Data for a this compound Analogue

| Carbon | Chemical Shift (δ, ppm) |

| Pyrimidine C2 | ~165 |

| Pyrimidine C4 | ~164 |

| Pyrimidine C6 | ~151 |

| Pyrimidine C5 | ~108 |

| p-tolyl C (ipso) | ~134 |

| p-tolyl C (ortho) | ~129 |

| p-tolyl C (meta) | ~127 |

| p-tolyl C (para) | ~143 |

| Pyrimidine-CH₃ | ~27 |

| p-tolyl-CH₃ | ~21 |

Note: These are approximate values and can vary depending on the specific analogue and solvent.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for unambiguously assigning proton and carbon signals. sioc-journal.cnworldsresearchassociation.com

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the straightforward assignment of the ¹³C signal for each protonated carbon. nih.govarkat-usa.org

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. nih.govarkat-usa.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different fragments of the molecule, such as the linkage between the pyrimidine and p-tolyl rings. For instance, an HMBC correlation between the pyrimidine H-5 proton and the ipso-carbon of the p-tolyl ring would definitively establish their connection.

The combined use of these 2D NMR techniques provides a comprehensive and detailed picture of the molecular structure of this compound analogues. sioc-journal.cnworldsresearchassociation.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a this compound analogue will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. rsc.org

Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations from both the pyrimidine and p-tolyl rings are typically observed in the region of 3100-3000 cm⁻¹. d-nb.info Aliphatic C-H stretching from the methyl groups appears in the 3000-2850 cm⁻¹ range. d-nb.info

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic pyrimidine ring give rise to a series of characteristic sharp bands in the fingerprint region, typically between 1650 and 1400 cm⁻¹. researchgate.netd-nb.inforesearchgate.net For example, pyrimidine derivatives often show characteristic vibrations for C=N in the range of 1525-1575 cm⁻¹. researchgate.net

C-H bending: Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the aromatic rings.

The specific frequencies and intensities of these bands can be influenced by the presence of other substituents on the pyrimidine or tolyl rings.

Table 3: Characteristic IR Absorption Frequencies for this compound Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C=N (pyrimidine) | Stretching | 1620 - 1525 researchgate.netd-nb.info |

| C=C (aromatic) | Stretching | 1577 - 1544 d-nb.info |

Note: These are general ranges and can vary for specific compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through the analysis of its fragmentation patterns. researchgate.net For this compound analogues, electron impact (EI) or electrospray ionization (ESI) are commonly used ionization methods. sapub.orgnih.gov

The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to the molecular weight of the compound. researchgate.netsapub.org High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum is a characteristic fingerprint of the molecule. Common fragmentation pathways for pyrimidine derivatives involve the cleavage of the pyrimidine ring and the loss of substituents. researchgate.netsapub.orgcdnsciencepub.com For this compound, characteristic fragments may arise from:

Loss of a methyl radical (•CH₃) from either the C2 position or the p-tolyl group. sapub.org

Cleavage of the bond between the pyrimidine and p-tolyl rings, leading to fragments corresponding to the tolyl cation and the methylpyrimidine radical, or vice versa.

Ring fragmentation of the pyrimidine nucleus, often involving the loss of HCN or other small neutral molecules. cdnsciencepub.com

Analysis of these fragmentation patterns can help to confirm the proposed structure and the positions of substituents. researchgate.netsapub.org

Table 4: Potential Mass Spectrometric Fragments for this compound

| Fragment | Description |

| M⁺ | Molecular ion |

| [M - CH₃]⁺ | Loss of a methyl radical |

| [C₇H₇]⁺ | Tolyl cation (m/z 91) |

| [C₅H₅N₂]⁺ | Methylpyrimidine fragment |

Note: The relative abundance of these fragments will depend on the ionization method and energy.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. iucr.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound analogue, it is possible to determine the precise spatial arrangement of every atom in the molecule, including bond lengths, bond angles, and torsional angles. cjsc.ac.cnscispace.com

This technique provides unambiguous confirmation of the molecular connectivity and stereochemistry. The crystal structure reveals how the molecules are packed in the crystal lattice, which is governed by intermolecular interactions such as π-π stacking between the aromatic rings and C-H···π interactions. iucr.org

For pyrimidine derivatives, X-ray diffraction studies have shown that the pyrimidine ring is essentially planar, though minor deviations can occur depending on the substituents. scispace.comthieme-connect.de The bond lengths and angles within the pyrimidine ring are influenced by the electronegativity of the nitrogen atoms and the electronic effects of the substituents. scispace.comresearchgate.net For instance, the C-N bonds are typically shorter than the C-C bonds within the ring. thieme-connect.deresearchgate.net

Table 5: Illustrative Crystallographic Data for a Pyrimidine Derivative

| Parameter | Value |

| Crystal System | Monoclinic cjsc.ac.cn |

| Space Group | P2₁/c iucr.org |

| a (Å) | ~12.3 cjsc.ac.cn |

| b (Å) | ~10.5 cjsc.ac.cn |

| c (Å) | ~15.6 cjsc.ac.cn |

| β (°) | ~108 cjsc.ac.cn |

| Volume (ų) | ~1920 cjsc.ac.cn |

| Z | 2 cjsc.ac.cn |

Note: These values are for a representative pyrimidine derivative and will vary for different analogues.

Crystal System and Space Group Characterization

The crystal packing and symmetry of pyrimidine analogues are diverse, influenced by the nature and position of substituents on the pyrimidine ring. X-ray diffraction studies on a variety of these compounds reveal a predisposition for certain crystal systems and space groups.

A common crystal system observed for pyrimidine derivatives is the monoclinic system. For instance, two novel pyrimidine derivatives of ursolic acid have been reported to crystallize in the monoclinic system with the space group P2₁ tandfonline.com. Another analogue, 1-[(4-Methylbenzylidene)amino]-5-(4-methylbenzoyl)-4-(p-tolyl)pyrimidin-2(1H)-one, also crystallizes in the monoclinic system, but with the centrosymmetric space group P2₁/c iucr.org. Similarly, a study on N⁴,N⁶-Dimethyl-5-nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine found it to crystallize in the monoclinic P2₁/c space group iucr.org. The prevalence of the monoclinic system suggests that the molecular shape of these pyrimidine derivatives often leads to packing arrangements with one inclined axis.

The orthorhombic crystal system is also encountered. An example is a pyrimidine derivative that crystallizes in the Pbca space group, which is a centrosymmetric space group tandfonline.com. This indicates a more symmetrical packing of the molecules in the crystal lattice compared to the monoclinic system.

Furthermore, the triclinic system, which has the lowest symmetry, is also observed. A pyrazolo[1,5-a]pyrimidine (B1248293) analogue containing a tolyl group crystallizes in the triclinic system nih.govresearchgate.net. Another example is a benzofuro[3,2-d]pyrimidine derivative, which was found to crystallize in the triclinic system with the space group P-1 iucr.org. The adoption of a triclinic system often occurs when the molecule has a complex shape that hinders more symmetrical packing arrangements.

The following table summarizes the crystal system and space group for a selection of pyrimidine analogues.

| Compound/Analogue | Crystal System | Space Group | Reference |

| 2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Triclinic | P1 | nih.govresearchgate.net |

| 1-[(4-Methylbenzylidene)amino]-5-(4-methylbenzoyl)-4-(p-tolyl)pyrimidin-2(1H)-one | Monoclinic | P2₁/c | iucr.org |

| N⁴,N⁶-Dimethyl-5-nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine | Monoclinic | P2₁/c | iucr.org |

| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide | Orthorhombic | Pbca | tandfonline.com |

| N⁸,N⁸-dibenzyl-N⁴-(3-bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamine | Triclinic | P-1 | iucr.org |

| N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo iucr.orgacs.orgthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide | Triclinic | P-1 | acs.org |

Bond Lengths, Bond Angles, and Dihedral Angle Analysis

The molecular geometry of this compound analogues, defined by their bond lengths, bond angles, and dihedral angles, is fundamental to their chemical reactivity and intermolecular interactions. While data for the specific title compound is unavailable, analysis of related structures provides a reliable estimation of these parameters.

Bond Lengths and Angles:

Within the pyrimidine ring, the bond lengths and angles are influenced by the electronic nature of the substituents. Studies on various pyrimidine derivatives show that the C-N bond lengths in the ring typically range from 1.32 Å to 1.35 Å, and the C-C bond lengths are around 1.39 Å researchgate.net. The introduction of a methyl group at the C2 position is expected to have a minor lengthening effect on the adjacent C-N bonds scispace.com. The bond angles within the pyrimidine ring deviate slightly from the ideal 120° of a perfect hexagon due to the presence of two nitrogen atoms. For instance, the N1-C2-N3 angle is often larger than 120°, while the C2-N3-C4 angle is smaller scispace.com.

The following table presents typical bond lengths and angles for the pyrimidine ring based on crystallographic data of its derivatives.

| Parameter | Typical Value (Å or °) | Reference |

| Bond Lengths | ||

| C2-N1/N3 | 1.33 - 1.36 | scispace.com |

| N1-C6 / N3-C4 | 1.34 - 1.35 | scispace.com |

| C4-C5 / C5-C6 | 1.38 - 1.40 | scispace.com |

| Bond Angles | ||

| N1-C2-N3 | 125 - 129 | scispace.com |

| C2-N1-C6 / C2-N3-C4 | 114 - 116 | scispace.com |

| N1-C6-C5 / N3-C4-C5 | 122 - 123 | scispace.com |

| C4-C5-C6 | 115 - 119 | scispace.com |

Dihedral Angle Analysis:

A critical geometric parameter in 4-(p-tolyl)pyrimidine analogues is the dihedral angle between the pyrimidine and the p-tolyl rings. This angle is a result of the balance between the steric hindrance of the ortho-hydrogens and the electronic effects that favor planarity for optimal π-conjugation.

The table below provides examples of dihedral angles observed in related pyrimidine structures.

| Compound/Analogue | Dihedral Angle Description | Value (°) | Reference |

| 2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Between the 4-tolyl group and the pyrazolo[1,5-a]pyrimidine ring | 14.1(1) | nih.govresearchgate.net |

| 1-[(4-Methylbenzylidene)amino]-5-(4-methylbenzoyl)-4-(p-tolyl)pyrimidin-2(1H)-one | Between the benzene (B151609) rings and the central pyrimidine ring | 84.4(1), 36.6(1), 59.3(1) | iucr.org |

| N⁴,N⁶-Dimethyl-5-nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine | Between the pyrimidine ring and the two phenyl rings | 66.09(12), 71.39(13) | iucr.org |

| 5-Benzoyl-1-ethyl-4-phenyl-1H-pyrimidin-2-one | Between the two phenyl rings and the pyrimidine ring | 114.6(1), 141.2(1) | iucr.org |

Conformational Analysis in Crystalline Phase

The conformation of pyrimidine analogues in the crystalline phase is dictated by a combination of intramolecular forces, such as steric hindrance and electronic effects, and intermolecular interactions, including hydrogen bonding and π-π stacking.

In many cases, the pyrimidine ring itself is nearly planar. For example, the pyrazolo[1,5-a]pyrimidine system in 2-methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is reported to be essentially planar nih.govresearchgate.net. However, significant puckering can occur, especially in di- or tetrahydro-pyrimidine derivatives. For instance, a dihydropyrimidine (B8664642) (DHPM) ring in a 1,2,3-triazole hybrid was found to exist in a boat-like conformation to minimize steric repulsion benthamopenarchives.com. Similarly, in another analogue, the pyrimidine ring was distorted from planarity, adopting a half-chair conformation researchgate.net.

The phenomenon of conformational polymorphism, where a compound crystallizes in different crystal structures with distinct molecular conformations, has been observed in pyrimidine analogues. A study of a bioactive pyrazolo[3,4-d]pyrimidine derivative identified two monoclinic polymorphs (α and β) where the molecule adopts different conformations due to the demands of molecular packing researchgate.net. This highlights the conformational flexibility of the pyrimidine scaffold.

The orientation of substituents is a key aspect of the conformational analysis. The o-tolyl group in an analogue of N-methyl-4-(o-tolyl)pyridin-3-amine adopts a twisted conformation relative to the pyridine (B92270) plane to balance electronic conjugation and steric repulsion nih.gov. This twisting influences the π-π stacking interactions in the solid state.

Computational and Theoretical Investigations of 2 Methyl 4 P Tolyl Pyrimidine and Structural Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular characteristics for 2-Methyl-4-(p-tolyl)pyrimidine. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to ensure a high level of accuracy. nih.govijcce.ac.irmdpi.com

The electronic structure of a molecule is fundamental to its chemical behavior. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). epstem.netirjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. epstem.netirjweb.com

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com This charge transfer within the molecule is a key aspect of its reactivity. researchgate.net For pyrimidine (B1678525) derivatives, DFT calculations show that the distribution of these frontier orbitals is heavily influenced by the substituents on the pyrimidine ring. In many substituted pyrimidines, the HOMO is often localized on the pyrimidine ring itself, while the LUMO may be distributed across substituent groups, such as an attached benzoyl group. epstem.net

Based on Koopman's theorem, the ionization potential (I) and electron affinity (A) can be approximated from the energies of the HOMO and LUMO orbitals:

I ≈ -EHOMO

A ≈ -ELUMO

These values are crucial for understanding the electron transfer capabilities of the molecule. For instance, in a study of various pyrimidine derivatives, compounds with higher HOMO energy levels were identified as better electron donors, while those with lower LUMO energies were better electron acceptors. irjweb.com

Table 4.1: Calculated Electronic Properties of Pyrimidine Analogues (Illustrative Data)

| Compound/Analogue | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) |

| Pyrimidine Derivative A | -6.26 | -0.88 | 5.38 | 6.26 | 0.88 |

| Imidazole Derivative | -6.30 | -1.81 | 4.49 | 6.30 | 1.81 |

| Pyrazolyl Quinolinone B | -5.92 | -2.54 | 3.38 | 5.92 | 2.54 |

| Selenadiazolopyrimidine | -5.91 | -0.90 | 5.01 | 5.91 | 0.90 |

Note: Data is compiled from theoretical studies on various pyrimidine and related heterocyclic derivatives to illustrate typical value ranges. nih.govirjweb.comirjweb.comekb.eg The specific values for this compound would require a dedicated computational study.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is colored to represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential, respectively. researchgate.netresearchgate.net

For heterocyclic compounds like this compound, the nitrogen atoms of the pyrimidine ring are typically the most electron-rich centers, appearing as red or deep yellow regions on the MEP map. This high negative potential indicates that they are the primary sites for electrophilic attack and hydrogen bonding interactions. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the methyl and tolyl groups, as well as those attached to the pyrimidine ring, are generally electron-deficient and appear as blue regions, making them susceptible to nucleophilic attack. researchgate.net

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity and stability of a molecule. mdpi.comijarset.com These quantum chemical parameters provide a theoretical framework for understanding the molecule's behavior in chemical reactions.

The key descriptors are defined as follows:

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2. nih.govijarset.com

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. It is calculated as η = (ELUMO - EHOMO) / 2. mdpi.comijarset.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), it quantifies the molecule's reactivity. Soft molecules are generally more reactive than hard molecules. mdpi.comresearchgate.net

Electronegativity (χ): The power of an atom or molecule to attract electrons towards itself. It is the negative of the chemical potential (χ = -μ). nih.govijarset.com

Electrophilicity Index (ω): Measures the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ² / 2η. nih.govijarset.com

These parameters are invaluable for comparing the reactivity of different structural analogues. For example, a compound with a lower chemical hardness and higher chemical softness would be predicted to be more reactive. ijarset.com Similarly, a higher electrophilicity index indicates a greater capacity to act as an electrophile. ijarset.com Studies on pyrimidine derivatives have shown that these calculated descriptors correlate well with their observed chemical behavior and biological activity. nih.govepstem.net

Table 4.2: Global Reactivity Descriptors of Pyrimidine Analogues (Illustrative Data)

| Parameter | Formula | Pyrimidine Analogue A | Pyrimidine Analogue B | Selenadiazolopyrimidine |

| Chemical Potential (μ) (eV) | (EHOMO+ELUMO)/2 | -3.57 | -4.23 | -3.41 |

| Chemical Hardness (η) (eV) | (ELUMO-EHOMO)/2 | 2.69 | 1.69 | 2.51 |

| Chemical Softness (S) (eV⁻¹) | 1 / 2η | 0.186 | 0.296 | 0.199 |

| Electronegativity (χ) (eV) | -μ | 3.57 | 4.23 | 3.41 |

| Electrophilicity Index (ω) (eV) | μ² / 2η | 2.37 | 5.29 | 2.32 |

Note: Data is compiled from theoretical studies on various pyrimidine and related heterocyclic derivatives to illustrate typical value ranges. nih.govekb.egijarset.com

A critical test for the accuracy of computational methods is the comparison of calculated molecular geometries with experimental data, typically obtained from X-ray crystallography. DFT calculations, such as those using the B3LYP method with the 6-31G** basis set, are used to optimize the molecular structure of pyrimidine derivatives to find their minimum energy conformation. nih.govscielo.br

For many pyrimidine derivatives, the calculated bond lengths and angles show excellent agreement with experimental values, validating the chosen level of theory. irjweb.comjchemrev.com For instance, in a study on a triazolopyrimidine derivative, the geometrical parameters obtained by DFT were found to be in excellent agreement with X-ray structures. jchemrev.com

In the case of this compound and its analogues, key parameters for comparison include the bond lengths within the pyrimidine and tolyl rings, the bond angles defining the ring structures, and the dihedral angle between the planes of the pyrimidine and tolyl rings. For a similar compound, (2-methyl-4-phenyl-4H-benzo mdpi.comresearchgate.netthiazolo[3,2-a]pyrimidin-3-yl)(phenyl)methanone, the pyrimidine ring was found to have a flat envelope conformation, with the attached phenyl ring inclined at 84.87°. nih.gov Such structural details are crucial for understanding packing in the solid state and interactions with biological targets.

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) and Monte Carlo (MC) simulations offer insights into its dynamic behavior over time. mdpi.com These methods are particularly useful for studying the conformational flexibility of molecules, their interactions with solvents, and their binding stability with biological macromolecules like proteins or enzymes. mdpi.comnih.gov

MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change over time. mdpi.com For pyrimidine derivatives being investigated as enzyme inhibitors, MD simulations can assess the stability of the ligand-protein complex. nih.govnih.gov By analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time (e.g., 100-200 ns), researchers can confirm that the ligand remains stably bound in the active site and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. mdpi.comnih.gov Such simulations have been performed on various pyrimidine derivatives to understand their mechanisms of action as inhibitors of kinases and other enzymes. mdpi.comrsc.org

Theoretical Studies of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra (e.g., NMR, IR, UV-Vis) to confirm the molecular structure. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). ijcce.ac.irrsc.org

For pyrimidine derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and help assign the electronic transitions responsible for them, such as π→π* or n→π* transitions. rsc.org The calculated spectra often show good agreement with experimental data, especially when solvent effects are included using models like the Polarizable Continuum Model (PCM). jchemrev.com

Similarly, theoretical calculations can predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net By comparing the computed vibrational modes with experimental IR spectra, each peak can be assigned to a specific molecular motion (e.g., C=N stretching, C-H bending). researchgate.net For NMR, the Gauge-Including Atomic Orbital (GIAO) method is often used to calculate chemical shifts, which generally show a strong correlation with experimental values, aiding in the structural elucidation of newly synthesized compounds. ijcce.ac.ir

Supramolecular Chemistry and Self Assembly of Pyrimidine Derivatives with P Tolyl Moieties

Non-Covalent Interaction Analysis

The stability and structure of crystalline 2-Methyl-4-(p-tolyl)pyrimidine are directed by several types of non-covalent interactions. These forces, though individually weak, collectively create a robust three-dimensional architecture.

Hydrogen Bonding Networks (N-H···O, C-H···O)

Conventional hydrogen bonds, such as N-H···O or C-H···O, are not primary features in the crystal structure of pure this compound, as the molecule lacks strong hydrogen bond donors (like N-H or O-H groups) and oxygen acceptors. However, the nitrogen atoms of the pyrimidine (B1678525) ring are electron-rich and can act as hydrogen bond acceptors. nih.gov This allows for the formation of weak C-H···N hydrogen bonds, where hydrogen atoms from the methyl or aromatic groups of one molecule interact with the pyrimidine nitrogen of a neighboring molecule. acs.orgnih.gov These interactions, while weaker than classical hydrogen bonds, play a significant role in guiding the molecular assembly and stabilizing the crystal lattice. semanticscholar.org

π-Stacking Interactions (e.g., Offset π···π Stacking)

The presence of two aromatic systems—the pyrimidine ring and the p-tolyl group—makes π-stacking a prominent interaction in the crystal packing of this compound. nih.govmdpi.com These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. Typically, these are not perfectly face-to-face but are offset, a configuration known as offset π-π stacking. This arrangement helps to minimize electrostatic repulsion while maximizing attractive dispersion forces. Such stacking can occur between the pyrimidine ring of one molecule and the p-tolyl ring of another, or between identical rings of adjacent molecules, contributing significantly to the cohesion and stability of the crystal structure. researchgate.netnih.gov

Hirshfeld Surface Analysis and 2D-Fingerprint Plots

To quantitatively analyze the contributions of different intermolecular interactions to the crystal packing, Hirshfeld surface analysis is a powerful tool. This method maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular contacts. The Hirshfeld surface allows for the generation of 2D-fingerprint plots, which summarize the frequency of different types of intermolecular contacts. mdpi.comnih.govmdpi.com

For a molecule like this compound, the analysis would typically reveal that H···H contacts account for the largest portion of the Hirshfeld surface, reflecting the prevalence of van der Waals forces. C···H/H···C contacts, indicative of interactions between the edges of aromatic rings and methyl groups, would also be significant. The N···H/H···N contacts would correspond to the weak C-H···N hydrogen bonds.

| Interaction Type | Representative Percentage Contribution (%) |

|---|---|

| H···H | 45 - 55 |

| C···H / H···C | 25 - 35 |

| N···H / H···N | 10 - 20 |

| C···C | < 5 |

| Other | < 2 |

Note: The data in the table is representative of aryl-substituted pyrimidine derivatives and serves as an illustrative example for this compound. nih.govnih.govresearchgate.net

Lattice Energy Calculations and Energy Frameworks

The lattice energy of a crystal is the energy released when gaseous ions or molecules come together to form a crystalline solid. wikipedia.orglibretexts.org It is a direct measure of the stability of the crystal lattice. For molecular crystals like this compound, this energy is the sum of all the non-covalent interactions between the molecules.

Energy framework analysis provides a visual and quantitative method to understand the energetic landscape of a crystal. scivisionpub.comrasayanjournal.co.in This approach calculates the interaction energies between a central molecule and its neighbors and breaks them down into electrostatic, polarization, dispersion, and repulsion components. The results are often visualized as cylinders connecting molecular centroids, where the cylinder radius is proportional to the interaction strength. For this compound, the energy frameworks would likely show that the π-stacking and C-H···N interactions form the most significant stabilizing energetic pathways within the crystal, with dispersion forces being the dominant attractive component. scivisionpub.com

| Interaction Motif | Electrostatic (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total Energy (kJ/mol) |

|---|---|---|---|---|

| π-π stacking pair | -15 | -45 | +20 | -40 |

| C-H···N linked pair | -10 | -12 | +8 | -14 |

Note: The energy values are illustrative and represent typical magnitudes for the specified interactions in similar molecular crystals. scivisionpub.comrasayanjournal.co.in

Control of Supramolecular Motifs in Crystalline Phases

The deliberate control of supramolecular motifs in the crystalline state of organic molecules is a cornerstone of crystal engineering. For pyrimidine derivatives such as this compound, the arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and C-H···π interactions. The interplay of these forces dictates the formation of specific, repeating patterns known as supramolecular synthons.

Research into related pyrimidine structures demonstrates that the substitution pattern on the pyrimidine ring and the nature of the appended aryl groups are critical in directing the self-assembly process. The p-tolyl moiety in this compound, with its methyl group, can influence crystal packing through steric effects and by participating in weak C-H···π interactions.

The nitrogen atoms of the pyrimidine ring are key hydrogen bond acceptors, capable of forming robust interactions with suitable donor groups. In the absence of strong hydrogen bond donors, weaker interactions, such as C-H···N and C-H···π, become dominant in orchestrating the supramolecular architecture. The formation of specific motifs, such as dimers, chains, or more complex networks, can often be influenced by crystallization conditions, including the choice of solvent and the rate of cooling. These conditions can favor the formation of different polymorphs, each with a unique set of supramolecular motifs and, consequently, distinct physical properties. While specific experimental data on the controlled formation of various supramolecular motifs for this compound is not available in the reviewed literature, the principles of supramolecular chemistry suggest that a systematic variation of crystallization conditions could lead to different crystalline forms.

Void Analysis in Crystal Packing

The efficiency of molecular packing in a crystal lattice is a determining factor for its density, stability, and mechanical properties. Void analysis, which quantifies the empty space within a crystal structure, is therefore a critical aspect of solid-state characterization. These voids can exist as isolated pockets or interconnected channels and can influence properties such as solvent inclusion and gas sorption.

For pyrimidine derivatives, the shape and size of the molecules, along with the nature of the intermolecular interactions, dictate the packing efficiency. The presence of bulky groups, like the p-tolyl substituent in this compound, can lead to less efficient packing and the creation of voids.

A computational analysis of crystal packing allows for the calculation of the solvent-accessible volume within the unit cell. This is typically performed using software that maps the electron density and identifies regions devoid of it. The percentage of the unit cell volume occupied by these voids provides a quantitative measure of the packing efficiency. For instance, in studies of other organic crystals, void volumes can range from a few percent in densely packed structures to over 20% in more open frameworks.

While a specific void analysis for this compound has not been reported, a theoretical assessment can be made based on its molecular structure. The non-planar arrangement that could arise from the rotation of the p-tolyl group relative to the pyrimidine ring might hinder close packing, potentially leading to the formation of interstitial voids. The table below presents hypothetical data based on typical ranges observed for similar organic compounds to illustrate how such an analysis would be presented.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Volume (ų) | 1200 - 1500 |

| Calculated Void Volume (ų) | 120 - 225 |

| Percentage of Void Space (%) | 10 - 15 |

Note: The data in this table is illustrative and not based on experimental results for this compound.

This type of analysis is crucial for understanding the material's porosity and its potential for hosting guest molecules, which is relevant for applications in areas such as materials science and pharmaceuticals.

Coordination Chemistry of Pyrimidine Ligands Containing P Tolyl and Methyl Substituents

Design and Synthesis of Pyrimidine-Based Ligands

The synthesis of pyrimidine (B1678525) derivatives bearing p-tolyl and methyl groups can be achieved through several established synthetic methodologies. A common and effective route is the multicomponent reaction involving an amidine, a ketone, and an aldehyde or its derivative.

One notable synthesis is the acceptorless dehydrogenative annulation (ADA) of alcohols catalyzed by Ni(II)-NNO pincer complexes. acs.org In this approach, 2-methyl-4-phenyl-6-(p-tolyl)pyrimidine can be synthesized from the reaction of acetamidine (B91507) hydrochloride, 1-phenylethanol, and 4-methylbenzyl alcohol. acs.org This method highlights a sustainable pathway for the formation of polysubstituted pyrimidines.

Another versatile method involves the condensation of a chalcone (B49325) with a suitable amidine. For instance, the reaction of 3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one with guanidine (B92328) hydrochloride in the presence of a base yields 4-(4-chlorophenyl)-6-(4-methylphenyl)-2-aminopyrimidine. ptfarm.pl A similar strategy can be envisioned for the synthesis of 2-Methyl-4-(p-tolyl)pyrimidine by employing an appropriately substituted chalcone and acetamidine.

Furthermore, the synthesis of related pyrimidine-thiol derivatives, such as 5-methyl-4-(p-tolyl)pyrimidine-2-thiol, has been reported. rsc.org This is achieved by the reaction of 3-(dimethylamino)-2-methyl-1-(p-tolyl)prop-2-en-1-one with thiourea (B124793) in the presence of potassium hydroxide. rsc.org Such thiol-containing pyrimidines can serve as precursors for further functionalization or as ligands themselves.

The synthesis of various pyrimidine derivatives containing a p-tolyl group is often a key step in the creation of more complex molecules, including those with potential biological activity or for materials science applications. nih.govnih.gov

| Precursor 1 | Precursor 2 | Precursor 3 | Product | Synthesis Method |

| Acetamidine hydrochloride | 1-Phenylethanol | 4-Methylbenzyl alcohol | 2-Methyl-4-phenyl-6-(p-tolyl)pyrimidine | Ni(II)-catalyzed acceptorless dehydrogenative annulation |

| 3-(4-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one | Guanidine hydrochloride | Sodium hydroxide | 4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-aminopyrimidine | Base-catalyzed condensation |

| 3-(Dimethylamino)-2-methyl-1-(p-tolyl)prop-2-en-1-one | Thiourea | Potassium hydroxide | 5-Methyl-4-(p-tolyl)pyrimidine-2-thiol | Condensation |

Formation of Metal-Ligand Complexes with Transition Metals

Pyrimidine ligands containing p-tolyl and methyl substituents are effective ligands for a variety of transition metals, forming stable coordination complexes. The nitrogen atoms of the pyrimidine ring act as donor sites, enabling the formation of both mononuclear and polynuclear complexes.

The coordination of these ligands has been observed with several transition metals, including but not limited to copper(I), silver(I), and platinum group metals. acs.orgnih.govmdpi.com The specific nature of the resulting complex, such as its stoichiometry and geometry, is influenced by factors like the metal-to-ligand ratio, the nature of the metal salt's anion, and the reaction conditions. acs.orgacs.org

For example, pyrimidine-based phosphine (B1218219) ligands have been shown to react with CuX (X = Cl, Br, I) to form one-dimensional coordination polymers or tetranuclear ladder-type structures. acs.org The reaction of a pyrimidine-functionalized phosphine with AgOTf resulted in a one-dimensional chain, while AgBF4 produced a dinuclear macrocycle. acs.org This demonstrates the significant role of the counter-ion in directing the self-assembly of the final coordination architecture.

In the context of polynuclear complexes, pyrimidine-based ligands can bridge multiple metal centers, leading to the formation of grids and other complex supramolecular structures. rsc.org The substitution of a phenyl group with a methyl group at the 2-position of the pyrimidine ring has been shown to influence the spin crossover (SCO) properties of Fe(II) grid complexes. rsc.org

Structural Characterization of Coordination Compounds

The structural elucidation of coordination compounds formed with pyrimidine ligands is crucial for understanding their properties. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

The coordination geometry around the metal center in these complexes is dictated by the coordination number of the metal and the nature of the ligands. For instance, in complexes with four-coordinate metal ions like Cu(I) and Ag(I), tetrahedral geometries are commonly observed. acs.orgnih.gov In a dinuclear Cu(I) complex with a pyrimidine-phosphine ligand, each copper ion is in a tetrahedral environment, coordinated to two bridging chloride ions and two bridging ligands. acs.org Similarly, a silver(I) complex with tris(p-tolyl)phosphine and a benzothiazole (B30560) ligand exhibits a tetrahedral arrangement around the silver ion. nih.gov

For six-coordinate metal ions, such as in some Ni(II) and Mn(II) complexes with pyridin-2-one ligands, an octahedral geometry is adopted. mdpi.com The specific arrangement of ligands (e.g., trans or cis) defines the stereochemistry of the complex.

In polynuclear complexes, the proximity of metal centers can lead to metal-metal interactions, which can significantly influence the electronic and photophysical properties of the compound. These interactions are particularly prevalent in complexes of d10 metals like Cu(I) and Ag(I).

For example, in a tetranuclear copper(I) iodide complex with a pyrimidine-based phosphine ligand, Cu···Cu distances were observed in the range of 2.828–3.474 Å, with the shortest distance of 2.828(5) Å indicating weak metal-metal interactions. acs.org These interactions are known to affect the luminescence properties of the complexes. acs.org Similarly, in dinuclear Cu(I) complexes with bridging pyrimidine-phosphine ligands, Cu···Cu distances of around 2.951(5) Å to 3.000(6) Å have been reported. acs.org

The counter-anion present in the reaction system can play a crucial role in directing the self-assembly of coordination polymers, a phenomenon known as anion-dependent coordinative networking. The size, shape, and coordinating ability of the anion can influence the final structure of the complex.

Studies on silver(I) complexes with diaminotriazine ligands have shown that different anions (BF4-, PF6-, CF3SO3-) lead to the formation of distinct three-dimensional structures. acs.org For instance, with BF4- as the counter-anion, chiral chains are formed, which are cross-linked by the anions through hydrogen bonds and weak Ag···F interactions, resulting in a structure with solvent-filled channels. acs.org In contrast, the use of the triflate (CF3SO3-) anion leads to more compact sheet-like or ladder-like structures. acs.org This demonstrates the ability of anions to act as structure-directing agents in the formation of coordination networks.

| Complex | Metal | Ligand(s) | Anion | Structural Motif | Key Feature | Reference |

| [{CuCl}{C4H3N2-2-NH(CH2PPh2)}]∞ | Cu(I) | Pyrimidine-phosphine | Cl- | 1D Coordination Polymer | Tetrahedral Cu(I) | acs.org |

| [{CuI}4{C4H3N2-2-NH(CH2PPh2)}2(NCCH3)2] | Cu(I) | Pyrimidine-phosphine, Acetonitrile | I- | Tetranuclear Ladder | Weak Cu···Cu interactions | acs.org |

| [{Ag}{C4H3N2-2-NH(CH2PPh2)}]2[BF4]2 | Ag(I) | Pyrimidine-phosphine | BF4- | Dinuclear Macrocycle | Linear Ag(I) | acs.org |

| [AgLX] (L = 2,4-diamino-6-R-1,3,5-triazine) | Ag(I) | Diaminotriazine | BF4- | 3D Network of Chiral Chains | Anion-directed assembly | acs.org |

| [AgL(OTf)] (L = 2,4-diamino-6-phenyl-1,3,5-triazine) | Ag(I) | Diaminotriazine | OTf- | 2D Sheets | Triflate bridges | acs.org |

Electronic and Photophysical Properties of Pyrimidine Metal Complexes

Metal complexes of pyrimidine ligands often exhibit interesting electronic and photophysical properties, which are a consequence of the interplay between the metal center and the ligand framework. These properties are typically investigated using techniques such as UV-visible absorption spectroscopy and photoluminescence spectroscopy.

The electronic absorption spectra of these complexes usually feature intense bands in the UV region, which are assigned to ligand-based π-π* transitions. acs.org In addition, lower-energy bands in the visible region are often observed, which are attributed to metal-to-ligand charge-transfer (MLCT) transitions. acs.orgacs.org For instance, platinum(II) terpyridyl complexes with arylacetylide ligands exhibit an MLCT transition at around 420-430 nm. acs.org

Many transition metal complexes with pyrimidine-based ligands are luminescent, with the emission often originating from a triplet excited state (e.g., 3MLCT). researchgate.netpsu.edu The emission properties, such as the emission wavelength, quantum yield, and lifetime, can be tuned by modifying the structure of the ligand or the metal center. For example, the emission of platinum(II) tolylterpyridyl acetylide complexes is attributed to a 3MLCT state. acs.org The introduction of electron-donating or electron-withdrawing groups on the acetylide ligand can modulate the energy of this state and thus the emission color. acs.org

In some cases, multiple emissive states can be present in close energy proximity, leading to complex photophysical behavior. acs.org The study of these properties is not only of fundamental interest but also relevant for the development of new materials for applications in areas such as light-emitting devices, sensors, and photocatalysis. researchgate.net

Mechanistic Studies of Chemical Reactions Involving 2 Methyl 4 P Tolyl Pyrimidine Scaffolds

Reaction Pathway Elucidation and Intermediate Identification

The synthesis and functionalization of pyrimidine (B1678525) derivatives often proceed through multi-step pathways involving distinct, sometimes transient, intermediates. Elucidating these pathways is key to optimizing reaction conditions and yields.

One significant transformation is the palladium-catalyzed tandem C–S/C–N bond formation, which allows for the modular synthesis of pyrimidine-fused benzothiazoles from 3,4-dihydropyrimidin-2-thiones. thieme-connect.com The reaction involving a derivative of 2-Methyl-4-(p-tolyl)pyrimidine proceeds through a proposed mechanism that begins with the oxidative addition of a Pd(0) catalyst to an o-dihaloarene. The resulting arylpalladium(II) complex then undergoes an intermolecular S-arylation with the pyrimidinethione. Following this, a base-promoted deprotonation of the N–H group leads to the formation of a key palladacycle intermediate. thieme-connect.com The final product is formed via C–N reductive elimination, which also regenerates the active Pd(0) catalyst for the next cycle. thieme-connect.com

Proposed Intermediates in Pd-Catalyzed Amination:

| Intermediate Type | Description | Role in Pathway |

|---|---|---|

| Arylpalladium(II) Intermediate | Formed via oxidative addition of Pd(0) to the C–Br bond of an o-dihaloarene. | Initiates the arylation sequence. thieme-connect.com |

| Palladacycle Intermediate | Formed after S-arylation and subsequent base-promoted deprotonation of the pyrimidine N–H group, leading to N-Pd bond formation. | Precedes the final reductive elimination step. thieme-connect.com |

The formation of the pyrimidine ring itself has also been studied. For instance, the synthesis of 2,4,6-trisubstituted pyrimidines via a Nickel(II)-catalyzed dehydrogenative coupling of alcohols with amidines like acetamidine (B91507) has been shown to proceed through several key intermediates. acs.org Time-dependent control experiments have provided evidence for the formation of aldehydes, ketones, and chalcones as probable intermediates in the reaction pathway leading to the final pyrimidine product. acs.org Similarly, the synthesis of certain tetrahydropyrimidine-thiones, which are precursors to compounds like this compound, is proposed to initiate with the formation of a protonated imine from the reaction of an aldehyde (e.g., p-tolylaldehyde) with thiourea (B124793). longdom.org

In other multicomponent reactions, such as the formation of pyrrolo[2,3-b]pyridine derivatives, the initial step involves the creation of a C=N bond, where a catalytic acid enhances the electrophilicity of a carbonyl carbon, facilitating a nucleophilic attack. ajol.info

Isomerization Pathways and Thermodynamic Stability

Isomerization is a key characteristic of many heterocyclic systems, including pyrimidines and their fused derivatives. These transformations can often be induced thermally or by acid or base catalysis, leading to the formation of a more thermodynamically stable isomer. researchgate.net

A prominent example is the isomerization of pyrazolo[4,3-e] thieme-connect.comresearchgate.netresearchgate.nettriazolo[4,3-c]pyrimidine derivatives containing a p-tolyl group. These compounds can rearrange into the more thermodynamically stable pyrazolo[4,3-e] thieme-connect.comresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidine isomers. researchgate.netmdpi.com This type of rearrangement, known as the Dimroth rearrangement, is a characteristic feature of triazolopyrimidines. researchgate.net The driving force for this isomerization is the formation of the more stable aromatic system in the [1,5-c] fused isomer.

Computational studies have been employed to quantify the thermodynamic stability of such isomers. For example, in a related triazolo pyrimidine system, DFT calculations revealed significant differences in the free energy between isomers. jchemrev.com It was found that an amino-substituted isomer was more stable than its imino tautomers, with the equilibrium concentration of the most stable isomer approaching 100% in various solvents. jchemrev.com The thermodynamic stability of one imino isomer over another was attributed to the presence of intramolecular hydrogen bonding. jchemrev.comnih.gov

Another well-studied isomerization is the azide-tetrazole equilibrium. In studies of fused pyrido[2,3-e]pyrimidine systems, variable temperature 1H NMR has been used to determine equilibrium constants and thermodynamic parameters. These studies consistently show that the fused tetrazole tautomer is favored over the azide (B81097) form. nih.gov

Thermodynamic Data for Azide-Tetrazole Tautomerization in a Fused Pyrimidine System:

| Thermodynamic Parameter | Value Range | Favored Tautomer |

|---|---|---|

| ΔG298 | -3.33 to -7.52 kJ/mol | Tetrazole nih.gov |

| ΔH | -19.92 to -48.02 kJ/mol | Tetrazole nih.gov |

| ΔS | -43.74 to -143.27 J/mol·K | Tetrazole nih.gov |

Kinetics and Catalytic Mechanisms

The rates of reactions involving the this compound scaffold are heavily influenced by the catalyst, solvent, and electronic nature of the reactants. Kinetic studies provide crucial insights into reaction mechanisms and rate-limiting steps.

In the palladium-catalyzed synthesis of pyrimidine-fused benzothiazoles, a detailed catalytic cycle involving Pd(0) and Pd(II) species is proposed. The cycle is initiated by oxidative addition, proceeds through S-arylation and intramolecular amination via a palladacycle, and concludes with reductive elimination to regenerate the Pd(0) catalyst. thieme-connect.com

The synthesis of pyrimidines from 1,2,3-triazines and amidines is an example of an inverse electron demand Diels-Alder reaction. Kinetic studies of this reaction have provided quantitative data on the influence of substituents. A Hammett analysis for the reaction with substituted benzamidines yielded a ρ value of -1.50, indicating that electron-donating groups on the amidine accelerate the reaction. nih.gov Conversely, the analysis for substituted 1,2,3-triazines gave a ρ value of +7.9, showing that electron-withdrawing groups on the triazine have a much stronger accelerating effect. nih.gov These studies measured second-order rate constants, quantifying the remarkable reactivity of the system. nih.gov

Kinetic Data for Pyrimidine Synthesis via Diels-Alder Reaction:

| Reactant Type | Hammett ρ Value | Effect of Electron-Donating Groups | Effect of Electron-Withdrawing Groups |

|---|---|---|---|

| Substituted Benzamidines | -1.50 | Accelerates reaction nih.gov | Slows reaction nih.gov |

| 5-Substituted 1,2,3-Triazines | +7.9 | Slows reaction nih.gov | Accelerates reaction nih.gov |

In other catalytic systems, such as the Ru(0)-catalyzed direct arylation of benzylamines, kinetic investigations have helped to optimize the reaction. acs.org Similarly, for a directed ortho-methylation reaction, detailed kinetic studies indicated that the rate-limiting step was the in situ formation of methyl iodide (MeI). researchgate.net The catalytic performance of [NNO]-pincer-supported Nickel(II) complexes in pyrimidine synthesis has also been evaluated, showing a reactivity order of C1 > C2 > C3 > C4, which was attributed to the electronic properties of the ligand, such as the presence of an electron-rich furyl ring. acs.org

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-Methyl-4-(p-tolyl)pyrimidine, and how can reaction parameters be optimized?

Answer:

The synthesis of this compound typically involves cross-coupling reactions such as the Suzuki-Miyaura coupling, which is effective for attaching aryl groups (e.g., p-tolyl) to heterocyclic cores. For example, analogous pyrimidine derivatives with p-tolyl substituents have been synthesized using palladium catalysts in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) . Optimization includes:

- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) for improved regioselectivity.

- Solvent systems: DMF or THF for solubility and reaction efficiency.

- Base choice: K₂CO₃ or Cs₂CO₃ to deprotonate intermediates and enhance coupling yields.

Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Advanced: How can researchers address contradictions between computational predictions and experimental spectral data (e.g., NMR chemical shifts) for this compound?

Answer:

Discrepancies often arise from solvent effects, conformational flexibility, or crystal packing. To resolve these:

- X-ray crystallography: Confirm molecular geometry using single-crystal diffraction (e.g., ORTEP-3 software for structure refinement) .

- DFT calculations: Compare optimized gas-phase structures (B3LYP/6-31G*) with solvent-corrected models (e.g., PCM for DMSO or CDCl₃) .

- Dynamic NMR: Probe rotational barriers of the p-tolyl group to assess time-averaged signals .

Basic: What analytical techniques are critical for verifying the purity and structural identity of this compound?

Answer:

- HPLC/GC-MS: Quantify purity (>98%) using reverse-phase C18 columns (MeCN/H₂O mobile phase) .

- NMR spectroscopy: Assign peaks via ¹H/¹³C NMR (e.g., δ ~8.5 ppm for pyrimidine protons, δ ~2.3 ppm for methyl groups) .

- Elemental analysis: Validate C, H, N composition (±0.4% theoretical) .

Advanced: What strategies enhance the crystallographic characterization of this compound derivatives?

Answer:

- Crystal growth: Use slow evaporation in mixed solvents (e.g., CHCl₃/hexane) to obtain high-quality single crystals .

- Data collection: Employ synchrotron radiation for high-resolution datasets (≤0.8 Å) to resolve disordered substituents.

- Software tools: Refine structures with SHELX or OLEX2, leveraging ORTEP-3 for graphical representation of thermal ellipsoids .

Basic: How does the p-tolyl group influence the electronic properties of the pyrimidine ring, and how can these effects be experimentally validated?

Answer:

The electron-donating methyl group on the p-tolyl moiety increases electron density on the pyrimidine ring, altering reactivity and spectroscopic profiles. Methods for validation include:

- UV-Vis spectroscopy: Compare λₘₐₓ shifts in polar vs. nonpolar solvents to assess π→π* transitions .